molecular formula C9H7FO B12443505 (2E)-3-(2-Fluorophenyl)prop-2-enal

(2E)-3-(2-Fluorophenyl)prop-2-enal

Cat. No.: B12443505
M. Wt: 150.15 g/mol
InChI Key: WMSYHZMJKDCFAK-UHFFFAOYSA-N
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Description

(2E)-3-(2-Fluorophenyl)prop-2-enal is an organic compound that belongs to the class of cinnamaldehyde derivatives It is characterized by the presence of a fluorine atom on the phenyl ring and an aldehyde group at the end of the propenal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Fluorophenyl)prop-2-enal can be achieved through several methods. One common approach involves the condensation of 2-fluorobenzaldehyde with acrolein in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture under reflux conditions for several hours. The product is then purified by recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Fluorophenyl)prop-2-enal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2-Fluorophenyl)prop-2-enoic acid.

    Reduction: 3-(2-Fluorophenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-Fluorophenyl)prop-2-enal is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. Fluorine-containing compounds are known to interact with biological targets in unique ways, leading to the development of novel pharmaceuticals.

Industry

In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluorophenyl)prop-2-enal involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Fluorophenyl)prop-2-enal: Similar structure but with the fluorine atom on the para position of the phenyl ring.

    (2E)-3-(2-Chlorophenyl)prop-2-enal: Similar structure but with a chlorine atom instead of fluorine.

    (2E)-3-(2-Bromophenyl)prop-2-enal: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

(2E)-3-(2-Fluorophenyl)prop-2-enal is unique due to the position of the fluorine atom on the ortho position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

3-(2-fluorophenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSYHZMJKDCFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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